molecular formula C9H11N5O B14042460 4-Amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde

4-Amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde

Cat. No.: B14042460
M. Wt: 205.22 g/mol
InChI Key: MACOAQNDRNUSKY-UHFFFAOYSA-N
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Description

4-Amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer properties. The structure of this compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its versatility in drug design and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-amino-1-isopropylpyrazole with formamide in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazolopyrimidine ring system.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also minimizes human error and enhances reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 4-Amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid.

    Reduction: 4-Amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets. One of the primary targets is cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle progression. The compound binds to the active site of CDK2, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have confirmed the good fit of this compound into the CDK2 active site through essential hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    4-Aminopyrazolo[3,4-d]pyrimidine: Shares the pyrazolopyrimidine core but lacks the isopropyl and aldehyde groups.

    1H-Pyrazolo[3,4-d]pyrimidin-4-amine: Another derivative with similar biological activities but different substituents.

Uniqueness

4-Amino-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine-3-carbaldehyde is unique due to its specific substitution pattern, which enhances its binding affinity to CDK2 and its overall biological activity. The presence of the isopropyl group and the aldehyde functionality provides additional sites for chemical modification, allowing for the development of a wide range of derivatives with potentially improved properties.

Properties

Molecular Formula

C9H11N5O

Molecular Weight

205.22 g/mol

IUPAC Name

4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidine-3-carbaldehyde

InChI

InChI=1S/C9H11N5O/c1-5(2)14-9-7(6(3-15)13-14)8(10)11-4-12-9/h3-5H,1-2H3,(H2,10,11,12)

InChI Key

MACOAQNDRNUSKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=NC=NC(=C2C(=N1)C=O)N

Origin of Product

United States

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